molecular formula C8H8Cl2O B13932669 1,3-Dichloro-4-methoxy-2-methylbenzene

1,3-Dichloro-4-methoxy-2-methylbenzene

Cat. No.: B13932669
M. Wt: 191.05 g/mol
InChI Key: WFHMDGOKTUPHLS-UHFFFAOYSA-N
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Description

1,3-Dichloro-4-methoxy-2-methylbenzene (CAS 1803824-07-8) is an organic compound with the molecular formula C 8 H 8 Cl 2 O and a molecular weight of 191.05 g/mol . This substituted benzene derivative is supplied with a guaranteed purity of ≥98% and is characterized by its specific arrangement of chloro, methoxy, and methyl substituents on the aromatic ring, which defines its physicochemical properties and reactivity . The compound is typically stored sealed in a dry environment at 2-8°C to ensure long-term stability. As a building block in organic synthesis, this compound is primarily valued for its potential in nucleophilic aromatic substitution reactions and as a precursor in the development of more complex chemical entities . The presence of electron-withdrawing chlorine atoms adjacent to the electron-donating methoxy group creates a unique electronic environment on the benzene ring, making it a candidate for specific regioselective transformations that are crucial in medicinal and agrochemical research . Researchers may employ it in the synthesis of ligands, functional materials, or pharmaceutical intermediates. This product is strictly labeled For Research Use Only and is intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,3-dichloro-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8Cl2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3

InChI Key

WFHMDGOKTUPHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)Cl

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,3 Dichloro 4 Methoxy 2 Methylbenzene

Retrosynthetic Analysis for 1,3-Dichloro-4-methoxy-2-methylbenzene

A plausible retrosynthetic analysis for this compound suggests several potential pathways. The primary disconnections can be made at the carbon-chlorine and carbon-oxygen bonds.

One logical approach involves the late-stage introduction of the chlorine atoms. This would entail the chlorination of a suitable methoxy-toluene precursor. The key challenge in this approach lies in controlling the regioselectivity of the chlorination to obtain the desired 1,3-dichloro substitution pattern. The directing effects of the methyl and methoxy (B1213986) groups on the aromatic ring will play a crucial role in the outcome of the electrophilic chlorination.

Alternatively, a retrosynthetic pathway can be envisioned where the methoxy group is introduced onto a pre-existing dichlorinated toluene (B28343) scaffold. This would involve a nucleophilic aromatic substitution or a metal-catalyzed etherification reaction. The viability of this strategy depends on the activation of the dichlorinated ring towards nucleophilic attack or the availability of suitable catalysts for the cross-coupling reaction.

A third approach could involve building the aromatic ring from acyclic precursors, although this is generally a more complex and less common strategy for such a relatively simple substitution pattern.

Direct Synthesis Routes for this compound

Several direct synthetic routes can be proposed for the synthesis of this compound, each with its own set of advantages and challenges.

Electrophilic Aromatic Substitution Reactions in Synthesis

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of benzene (B151609) derivatives. In the context of synthesizing this compound, the most direct approach would be the dichlorination of a suitable precursor such as 2-methylanisole (B146520) (2-methoxytoluene).

The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The combined directing effects of these two groups would need to be carefully considered to achieve the desired 1,3-dichloro substitution. The initial chlorination of 2-methylanisole would likely yield a mixture of monochlorinated products. Subsequent chlorination of the most likely monochlorinated intermediate, 4-chloro-2-methylanisole, would then be required. The directing effects in this intermediate would guide the position of the second chlorine atom.

The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and prevent over-chlorination. Common chlorinating agents for such transformations include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst.

Table 1: Regioselectivity in Electrophilic Chlorination of Anisole Derivatives

Substrate Chlorinating Agent Catalyst Major Product(s) Reference
Anisole N-chloroamines Trifluoroacetic acid 4-Chloroanisole rsc.org

Nucleophilic Aromatic Substitution Pathways for Halogenated Arenes

Nucleophilic aromatic substitution (SNA) presents an alternative route, particularly for the introduction of the methoxy group. This pathway typically requires an aromatic ring that is activated by electron-withdrawing groups, which is not the case for a dichlorotoluene precursor. However, under forcing conditions (high temperature and pressure) or with the use of strong nucleophiles and catalysts, nucleophilic substitution on non-activated aryl halides can be achieved.

A potential route could start from 2,6-dichlorotoluene (B125461). One of the chlorine atoms could be substituted by a methoxy group using a strong base like sodium methoxide (B1231860) in a polar aprotic solvent. The challenge in this approach is the potential for the formation of isomeric products, as both chlorine atoms are susceptible to substitution.

Metal-Catalyzed Cross-Coupling Reactions in Aryl Ether Synthesis

Modern synthetic chemistry offers powerful tools in the form of metal-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for the synthesis of aryl ethers. wikipedia.org

In this context, 1,3-dichloro-2-methyl-4-halobenzene could be coupled with a methoxide source in the presence of a copper catalyst. Alternatively, a dichlorinated phenol (B47542) derivative could be methylated. The Ullmann reaction traditionally requires harsh reaction conditions, but significant progress has been made in developing milder, ligand-assisted protocols.

Palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of aryl ethers, providing another potential avenue for the synthesis of this compound. This would involve the coupling of a dichlorinated aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

Photochemical Synthetic Strategies for Substituted Benzenes

Photochemical reactions offer unique pathways for the synthesis and functionalization of aromatic compounds. Photochlorination, for instance, can be used to introduce chlorine atoms onto an aromatic ring. wikipedia.org However, these reactions often proceed via radical mechanisms and can lack the regioselectivity required for the synthesis of a specific polysubstituted isomer like this compound. While photochlorination of the methyl group of toluene is a well-known industrial process, selective photochlorination of the aromatic ring of a methoxy-toluene derivative to achieve the desired 1,3-dichloro pattern would be challenging and likely result in a mixture of products. google.com

Preparation and Functionalization of Key Precursors and Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of key precursors.

One of the most logical precursors is 2,6-dichlorotoluene . This intermediate can be synthesized through various methods, including:

Sandmeyer Reaction: Diazotization of 2-amino-6-chlorotoluene followed by reaction with a copper(I) chloride solution.

Chlorination of Toluene Derivatives: Direct chlorination of toluene can lead to a mixture of isomers, but specific directing groups can be employed to favor the formation of 2,6-dichlorotoluene. For instance, the chlorination of p-toluenesulfonic acid followed by desulfonation.

Another key intermediate is a methoxylated toluene derivative . Starting from 2,6-dichlorotoluene, a nucleophilic substitution reaction with sodium methoxide can be employed to introduce the methoxy group. A Chinese patent describes a method for the synthesis of 6-chloro-2-methoxytoluene from 2,6-dichlorotoluene using sodium methylate in an aprotic polar solvent. While this leads to an isomer of the desired precursor, it demonstrates the feasibility of methoxylation of the dichlorotoluene core.

Alternatively, one could start with a phenol derivative. For example, 2,6-dichloro-3-hydroxytoluene could be a valuable intermediate. This compound could potentially be synthesized and then methylated to introduce the methoxy group. The subsequent chlorination of the resulting 3-methoxy-2,6-dichlorotoluene would then need to be investigated.

Table 2: Synthesis of Key Precursors

Precursor Starting Material Reagents and Conditions Yield Reference
2,6-Dichlorotoluene 2-Amino-6-chlorotoluene 1. NaNO₂, HCl; 2. CuCl - General Knowledge

The functionalization of these intermediates, primarily through electrophilic chlorination, is the final and most critical step in achieving the target molecule. The regiochemical outcome of this step is governed by the interplay of the electronic and steric effects of the substituents already present on the benzene ring.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of the desired product while minimizing the formation of byproducts. For the proposed synthesis of this compound via the dichlorination of 2-methylanisole, several parameters can be systematically varied.

Catalyst Selection and Loading: The choice and amount of the Lewis acid catalyst can significantly influence the reaction rate and selectivity. A comparison of different catalysts such as FeCl₃, AlCl₃, and zinc chloride (ZnCl₂) could be undertaken. The catalyst loading is also a key variable; too little catalyst may result in a sluggish reaction, while an excess could lead to the formation of undesired over-chlorinated products.

Chlorinating Agent Stoichiometry: The molar ratio of the chlorinating agent to the substrate is a fundamental parameter to control the degree of chlorination. Using a stoichiometric amount of the chlorinating agent (two equivalents) would be the starting point. However, adjustments may be necessary to account for potential side reactions or incomplete conversion.

Solvent Effects: The polarity and nature of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction outcome. A range of solvents, from non-polar (e.g., carbon tetrachloride, dichloromethane) to more polar aprotic solvents, could be screened.

Temperature and Reaction Time: Temperature plays a crucial role in the reaction kinetics. Higher temperatures generally lead to faster reaction rates but may also decrease selectivity and promote the formation of byproducts. A systematic study of the reaction temperature, coupled with monitoring the reaction progress over time, would be necessary to identify the optimal balance.

To illustrate the optimization process, a hypothetical set of experiments is presented in the following interactive data table. The goal is to maximize the yield of this compound.

Table 1: Hypothetical Optimization of the Dichlorination of 2-Methylanisole

EntryChlorinating Agent (Equivalents)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield of this compound (%)
1SO₂Cl₂ (2.0)FeCl₃ (5)CH₂Cl₂0465
2SO₂Cl₂ (2.2)FeCl₃ (5)CH₂Cl₂0472
3SO₂Cl₂ (2.2)FeCl₃ (10)CH₂Cl₂0475
4SO₂Cl₂ (2.2)FeCl₃ (5)CCl₄0468
5SO₂Cl₂ (2.2)FeCl₃ (5)CH₂Cl₂25281
6SO₂Cl₂ (2.2)AlCl₃ (5)CH₂Cl₂0470
7Cl₂ (gas)FeCl₃ (5)CH₂Cl₂0660

Detailed research findings would involve the analysis of the reaction mixture at each stage, likely using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any byproducts, such as monochlorinated and trichlorinated species.

Considerations for Sustainable and Green Synthetic Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is essential for developing an environmentally responsible manufacturing process.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. In the proposed dichlorination, the atom economy can be influenced by the choice of chlorinating agent. For example, the use of Cl₂ results in the formation of HCl as a byproduct, while SO₂Cl₂ generates SO₂ and HCl.

Use of Less Hazardous Chemical Syntheses: A key aspect of green chemistry is the use of less toxic reagents. Traditional chlorinating agents like chlorine gas are highly toxic and hazardous to handle. Exploring milder and safer chlorinating agents, such as N-chlorosuccinimide (NCS) under appropriate catalytic conditions, could be a greener alternative. Similarly, replacing hazardous solvents like carbon tetrachloride with more benign options such as dichloromethane (B109758) or, ideally, solvent-free conditions, would improve the greenness of the process.

Catalysis: The use of catalytic amounts of Lewis acids is preferable to stoichiometric quantities. Furthermore, the development of recyclable and reusable catalysts, such as solid-supported Lewis acids, would contribute to a more sustainable process by simplifying purification and reducing waste.

Energy Efficiency: Synthetic methods should be designed for energy efficiency. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The optimization studies would aim to find conditions that provide a good yield in a reasonable timeframe without excessive energy input.

Waste Prevention: Minimizing waste is a cornerstone of green chemistry. This involves optimizing the reaction to achieve high selectivity for the desired product, thereby reducing the formation of byproducts that require separation and disposal. The development of efficient work-up and purification procedures that minimize solvent use is also crucial.

The following data table provides a hypothetical comparison of different synthetic approaches based on green chemistry metrics.

Table 2: Hypothetical Green Chemistry Metrics for the Synthesis of this compound

Synthetic RouteChlorinating AgentSolventCatalystProcess Mass Intensity (PMI)Key Green Chemistry Considerations
Route ACl₂ (gas)CCl₄FeCl₃HighUse of toxic gas and solvent; corrosive byproduct (HCl).
Route BSO₂Cl₂CH₂Cl₂FeCl₃ModerateUse of a volatile and potentially hazardous solvent; gaseous byproducts.
Route CNCSAcetonitrileZeolite (recyclable)LowerMilder chlorinating agent; potential for catalyst recycling; less hazardous solvent.

By systematically evaluating these factors, a synthetic route for this compound can be developed that is not only efficient in terms of yield but also aligns with the principles of sustainable and green chemistry.

Chemical Reactivity and Transformation Studies of 1,3 Dichloro 4 Methoxy 2 Methylbenzene

Electrophilic Reactivity of the Aromatic Ring System

The susceptibility of 1,3-Dichloro-4-methoxy-2-methylbenzene to electrophilic aromatic substitution (EAS) is governed by the cumulative electronic and steric effects of its four substituents. The aromatic ring has two available positions for substitution: C5 and C6. The directing effects of the existing groups determine the regioselectivity of these reactions.

Methoxy (B1213986) group (-OCH₃) at C4: This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a powerful ortho-, para-director. lumenlearning.comlibretexts.org It strongly directs incoming electrophiles to the C3 (ortho, blocked) and C5 (ortho) positions.

Methyl group (-CH₃) at C2: This is an activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It is an ortho-, para-director, guiding electrophiles to the C1 (ortho, blocked), C3 (ortho, blocked), and C5 (para) positions. libretexts.org

Chlorine atoms (-Cl) at C1 and C3: Halogens are deactivating due to their electron-withdrawing inductive effect (-I effect), but they are ortho-, para-directors because of their electron-donating resonance effect (+R effect). pressbooks.pub The chlorine at C1 directs to C2 (ortho, blocked), C6 (ortho), and C4 (para, blocked). The chlorine at C3 directs to C2 (ortho, blocked), C4 (para, blocked), and C6 (ortho).

The combined influence of these groups overwhelmingly favors electrophilic attack at the C5 position. The powerful activating and directing effects of the methoxy and methyl groups converge on C5, which is ortho to the methoxy group and para to the methyl group. This makes C5 significantly more nucleophilic than C6. While the chlorine atoms direct towards C6, their deactivating nature makes this position less favorable for attack compared to the highly activated C5 position.

Common electrophilic aromatic substitution reactions are predicted to yield the following products:

Reaction TypeReagentsMajor Product
Nitration HNO₃ / H₂SO₄1,3-Dichloro-4-methoxy-2-methyl-5-nitrobenzene
Halogenation Br₂ / FeBr₃5-Bromo-1,3-dichloro-4-methoxy-2-methylbenzene
Sulfonation Fuming H₂SO₄This compound-5-sulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl₃1-(2,4-Dichloro-5-methoxy-3-methylphenyl)ethanone

Nucleophilic Displacement Reactions Involving Chlorine Substituents

Aryl halides are typically resistant to nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

In the case of this compound, the ring is substituted with electron-donating groups (methoxy and methyl). These groups increase the electron density of the aromatic ring, which destabilizes the carbanionic intermediate required for the SNAr mechanism. youtube.com Consequently, the chlorine substituents on this compound are generally unreactive towards nucleophiles such as hydroxides, alkoxides, or amines under standard laboratory conditions. Forcing conditions, such as very high temperatures and pressures, or the use of specific catalysts, would be required to facilitate such displacement reactions.

Chemical Transformations at the Methoxy Group

The methoxy group, an ether linkage, is susceptible to cleavage under strongly acidic conditions. The reaction of aryl alkyl ethers with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a well-established method for converting them into phenols. libretexts.orglibretexts.orgopenstax.org

The reaction proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The initial step is the protonation of the ether oxygen by the strong acid, which creates a good leaving group (methanol). The highly nucleophilic bromide or iodide ion then attacks the methyl carbon of the protonated ether. masterorganicchemistry.com This results in the cleavage of the carbon-oxygen bond, yielding a phenol (B47542) and a methyl halide. The sp²-hybridized carbon of the benzene (B151609) ring is not susceptible to SN2 attack, so cleavage invariably occurs at the alkyl-oxygen bond. libretexts.org

Reaction: this compound + HBr (conc.) → 2,4-Dichloro-5-methylphenol + CH₃Br

Reactions and Derivatizations Involving the Methyl Group

The methyl group attached to the aromatic ring can undergo several important chemical transformations, primarily free-radical halogenation and oxidation.

Free-Radical Halogenation: In the presence of ultraviolet (UV) light or a radical initiator, the methyl group can react with halogens like chlorine (Cl₂) or bromine (Br₂) in a free-radical substitution reaction. libretexts.org This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com One or more of the hydrogen atoms on the methyl group can be replaced by a halogen atom. The extent of halogenation can be controlled by the reaction conditions and stoichiometry.

Monohalogenation: 1,3-Dichloro-4-methoxy-2-(chloromethyl)benzene

Dihalogenation: 1,3-Dichloro-2-(dichloromethyl)-4-methoxybenzene

Trihalogenation: 1,3-Dichloro-4-methoxy-2-(trichloromethyl)benzene

Oxidation: The benzylic methyl group is susceptible to oxidation by various oxidizing agents. The product of the oxidation depends on the strength of the reagent and the reaction conditions. thieme-connect.de The presence of electron-donating groups on the ring can facilitate the oxidation of the methyl group. thieme-connect.de

Oxidizing AgentTypical Product
Potassium permanganate (B83412) (KMnO₄)2,4-Dichloro-5-methoxybenzoic acid
Chromic acid (H₂CrO₄)2,4-Dichloro-5-methoxybenzoic acid
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)2,4-Dichloro-5-methoxybenzaldehyde
Manganese dioxide (MnO₂)2,4-Dichloro-5-methoxybenzaldehyde

Oxidation and Reduction Pathways of this compound

Oxidation: As detailed in the previous section, the most accessible oxidation pathway for this molecule involves the methyl group. The substituted benzene ring itself is relatively resistant to oxidation due to its aromatic stability. Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic ring.

Reduction: The aromatic ring and the chlorine substituents are generally resistant to reduction under mild conditions.

Catalytic Hydrogenation: Under forcing conditions of high pressure and temperature with a suitable catalyst (e.g., Pt, Pd, or Rh), the aromatic ring can be reduced to a substituted cyclohexane (B81311) ring. This process, however, can also lead to hydrogenolysis, where the chlorine atoms are replaced by hydrogen.

Reductive Dechlorination: The removal of chlorine atoms from polychlorinated aromatic compounds typically requires specific chemical or biological conditions. nih.govnih.gov Laboratory methods for reductive dechlorination can involve reagents like sodium in liquid ammonia (B1221849) (Birch reduction, which would also reduce the ring) or catalytic transfer hydrogenation. These reactions are not trivial and depend heavily on the specific substrate and reaction conditions.

Functionalization Strategies for Novel Derivatives

The reactivity at its various functional sites allows this compound to serve as a versatile precursor for the synthesis of novel derivatives.

Reaction SitePrimary TransformationSubsequent FunctionalizationPotential Derivatives
Aromatic Ring (C5) NitrationReduction of nitro group to amineAnilines, diazonium salts, azo dyes
Methyl Group Oxidation to Carboxylic AcidEsterification, Amidation, Conversion to Acyl ChlorideEsters, Amides, Ketones
Methyl Group Free-Radical HalogenationNucleophilic substitution on the benzylic halideBenzyl alcohols, ethers, nitriles, amines
Methoxy Group Acidic CleavageEtherification or Esterification of the resulting phenolAryl ethers, Phenyl esters

By strategically combining these transformations, a wide array of complex molecules can be synthesized. For instance, nitration at C5 followed by reduction of the nitro group to an amine yields an aniline (B41778) derivative. This amine can then be diazotized and subjected to Sandmeyer reactions to introduce a variety of other functional groups. Similarly, oxidation of the methyl group to a carboxylic acid opens the door to the vast chemistry of carboxylic acid derivatives.

Spectroscopic and Advanced Structural Elucidation of 1,3 Dichloro 4 Methoxy 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be made.

In the ¹H NMR spectrum of 1,3-dichloro-4-methoxy-2-methylbenzene, the protons on the aromatic ring and the methyl and methoxy (B1213986) substituents will give rise to distinct signals. The electron-donating methoxy group and the weakly donating methyl group, along with the electron-withdrawing and ortho,para-directing chlorine atoms, influence the chemical shifts of the aromatic protons.

The two aromatic protons are adjacent to each other and would be expected to appear as a pair of doublets due to ortho-coupling. The proton at position 5 (H-5) is ortho to a chlorine atom and meta to the other chlorine and the methyl group, while the proton at position 6 (H-6) is ortho to the methoxy group. This difference in electronic environment will lead to different chemical shifts. The methoxy and methyl groups, being chemically non-equivalent, will each produce a singlet.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (H-5)7.0 - 7.3Doublet (d)8.0 - 9.0
Aromatic-H (H-6)6.8 - 7.1Doublet (d)8.0 - 9.0
Methoxy (-OCH₃)~3.9Singlet (s)N/A
Methyl (-CH₃)~2.2Singlet (s)N/A

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl (C-1)125 - 130
C-CH₃ (C-2)130 - 135
C-Cl (C-3)128 - 133
C-OCH₃ (C-4)150 - 155
C-H (C-5)127 - 132
C-H (C-6)112 - 117
Methoxy (-OCH₃)55 - 60
Methyl (-CH₃)15 - 20

2D NMR experiments are crucial for confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the two aromatic protons (H-5 and H-6), confirming their ortho relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show correlations between H-5 and C-5, H-6 and C-6, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons (those with no attached protons). Key expected correlations would include:

The methoxy protons correlating to the C-4 carbon.

The methyl protons correlating to the C-1, C-2, and C-3 carbons.

The aromatic proton H-5 correlating to C-1, C-3, and C-4.

The aromatic proton H-6 correlating to C-2, C-4, and C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. bartleby.com

C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage will give rise to strong, characteristic C-O stretching bands. Anisole and its derivatives typically show two C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. bartleby.compearson.com

C-Cl stretching: The C-Cl stretching vibrations for aryl chlorides are found in the 1000-1100 cm⁻¹ region, though they can sometimes be difficult to assign definitively.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode (around 1000 cm⁻¹), often give strong signals in the Raman spectrum.

Predicted IR Absorption Bands:

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1040Strong
C-Cl Stretch1000 - 1100Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. The molecular weight of this compound (C₈H₈Cl₂O) is approximately 190.0 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. ulethbridge.caulethbridge.ca For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and chlorine-containing fragments at M⁺, M⁺+2, and M⁺+4, with an intensity ratio of approximately 9:6:1. libretexts.org

Common fragmentation pathways for aromatic ethers include the loss of the alkyl group (in this case, a methyl radical, •CH₃) from the molecular ion, followed by the loss of carbon monoxide (CO).

Predicted Mass Spectrometry Data:

m/z ValueIon IdentityNotes
190, 192, 194[M]⁺Molecular ion peak cluster (ratio ~9:6:1)
175, 177, 179[M - CH₃]⁺Loss of a methyl radical (ratio ~9:6:1)
147, 149[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide (ratio ~3:1)
111[C₆H₂Cl]⁺Loss of methoxy and methyl groups

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like benzene (B151609) and its derivatives exhibit characteristic absorption bands. The benzene ring shows a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm.

Substitution on the benzene ring can cause a shift in these absorption maxima (bathochromic or hypsochromic shift) and a change in their intensity (hyperchromic or hypochromic effect). The methoxy group, acting as an auxochrome, typically causes a bathochromic shift (shift to longer wavelengths) of both the E2 and B bands. The chlorine and methyl substituents will also contribute to these shifts. For this compound, the electronic transitions are expected to be shifted to longer wavelengths compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima (in a non-polar solvent):

BandPredicted λ_max (nm)Type of Transition
E2-band210 - 230π → π
B-band270 - 290π → π

X-ray Diffraction Studies for Solid-State Molecular Structure

Currently, there is no publicly available crystallographic data from X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, a detailed analysis of its solid-state molecular structure, including crystal system, space group, unit cell dimensions, and precise bond lengths and angles, cannot be provided at this time.

To determine these parameters, a single crystal of this compound of suitable quality would need to be grown and analyzed using single-crystal X-ray diffraction. Such an analysis would provide definitive proof of the molecular structure in the solid state and offer valuable insights into intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing.

Comprehensive Spectroscopic Data Interpretation and Correlation

The molecular structure of this compound can be thoroughly characterized by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted and interpreted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as two doublets due to ortho-coupling. The proton at C5, being ortho to a chlorine atom, would likely resonate at a different chemical shift compared to the proton at C6, which is ortho to the methoxy group.

Methoxy Group (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Methyl Group (-CH₃): The three protons of the methyl group attached to the benzene ring will also produce a sharp singlet, generally at a slightly lower chemical shift than the methoxy group, around 2.2-2.5 ppm.

Interactive ¹H NMR Data Table (Predicted)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (C5)~7.0-7.2d
Aromatic-H (C6)~6.8-7.0d
Methoxy-H~3.9s
Methyl-H~2.3s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will have different chemical shifts due to the varying electronic effects of the substituents (two chlorine atoms, one methoxy group, and one methyl group). The carbons bearing the chlorine atoms (C1 and C3) will be significantly deshielded. The carbon attached to the methoxy group (C4) will also be deshielded, while the carbon with the methyl group (C2) will show a characteristic shift. The two carbons bearing hydrogen atoms (C5 and C6) will have chemical shifts influenced by their respective neighboring substituents.

Methoxy Carbon (-OCH₃): This carbon will appear as a single peak, typically in the range of 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon will resonate at a higher field (lower ppm value) compared to the aromatic and methoxy carbons, usually in the range of 15-20 ppm.

Interactive ¹³C NMR Data Table (Predicted)

Carbon AtomPredicted Chemical Shift (ppm)
C1-Cl~130-135
C2-CH₃~125-130
C3-Cl~130-135
C4-OCH₃~155-160
C5~110-115
C6~120-125
-OCH₃~56
-CH₃~16

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching of the methoxy group is expected around 1200-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, between 600 and 800 cm⁻¹.

Interactive IR Spectroscopy Data Table (Predicted)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
C-O (ether)Stretching1200-1250
C-ClStretching600-800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M⁺ peak will have a corresponding M+2 peak with an intensity of about 65% of the M⁺ peak, and an M+4 peak with an intensity of about 10% of the M⁺ peak, which is a definitive indicator of two chlorine atoms.

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl group (-15 Da) from the methoxy or methyl substituent, or the loss of a chlorine atom (-35 or -37 Da).

By correlating the data from these different spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The predicted data serves as a reliable guide for the analysis of experimentally obtained spectra.

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 4 Methoxy 2 Methylbenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular properties. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for organic molecules. nih.govresearchgate.net These calculations are typically performed with a basis set, such as 6-311G(d,p) or Def2-TZVP, which describes the atomic orbitals used in the calculation. nih.gov For 1,3-Dichloro-4-methoxy-2-methylbenzene, such methods can elucidate its preferred three-dimensional structure, electronic charge distribution, and chemical reactivity.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves systematically exploring the rotational orientations (dihedral angles) of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups relative to the benzene (B151609) ring to identify the global minimum energy conformer. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Benzene Derivative This table provides an example of the type of data obtained from a geometry optimization calculation. Values are hypothetical for this compound.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-C-Cl~120°
Dihedral AngleC(ring)-C(ring)-O-C(methyl)~0° or ~180°

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEg), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-donating methoxy group and electron-withdrawing chlorine atoms will significantly influence the energy and spatial distribution of these orbitals.

Table 2: Example Frontier Molecular Orbital Properties This table illustrates typical FMO data generated from DFT calculations for substituted benzenes.

ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
Energy Gap (ΔEg)LUMO-HOMO Energy Difference4.0 to 5.5

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. epstem.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the oxygen atom of the methoxy group and the π-system of the benzene ring are expected to be regions of high electron density (red or yellow), whereas the hydrogen atoms would be regions of positive potential (blue). researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of chemical bonds and lone pairs. ucsb.edu This method is exceptionally useful for quantifying electron delocalization and hyperconjugative interactions. uni-muenchen.dersc.org The analysis examines interactions between filled "donor" NBOs (like bonds or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). uni-muenchen.de In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding π* orbitals of the benzene ring. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of their significance.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a crucial link between theory and experiment. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govepstem.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. Comparing the predicted spectra with experimental data is a primary method for validating the accuracy of the computational model. epstem.net

Table 3: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical NMR data is typically validated against experimental results.

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C1130.5130.1+0.4
C2128.9128.5+0.4
C3132.1131.8+0.3
C4155.4155.0+0.4

Global Descriptors : These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). chemrxiv.org These values collectively describe the molecule's tendency to exchange electrons with its environment.

Local Descriptors : Fukui functions (f+(r), f-(r), f0(r)) are used to identify the specific atoms most susceptible to nucleophilic, electrophilic, and radical attack, respectively. chemrxiv.org This provides a more detailed picture of reactivity than MEP analysis alone.

Table 4: Key Global Chemical Reactivity Descriptors This table defines the formulas for common global reactivity descriptors derived from HOMO and LUMO energies.

DescriptorFormula
Chemical Potential (μ)(EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Global Softness (S)1 / (2η)
Electrophilicity Index (ω)μ² / (2η)

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

The thermodynamic properties of a molecule are fundamental to understanding its stability and behavior in chemical processes. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting these properties with a high degree of accuracy. These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations. From the vibrational frequencies, various thermodynamic parameters can be derived.

Enthalpy (ΔH) , a measure of the total energy of a system, can be calculated computationally. The enthalpy of formation (ΔHf), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, is a key value. While experimental calorimetric studies are the benchmark, computational methods provide a reliable alternative, especially for compounds that are difficult to synthesize or handle. For instance, studies on various substituted benzenes have demonstrated the utility of computational approaches in determining their enthalpies of formation.

Entropy (S) is a measure of the disorder or randomness of a system. Computational frequency analysis provides the necessary data to calculate the vibrational, rotational, and translational contributions to the total entropy of a molecule. This is crucial for predicting the spontaneity of reactions, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Heat Capacity (Cp) , the amount of heat required to raise the temperature of a substance by a certain amount, can also be computed from the vibrational frequencies. The temperature dependence of heat capacity is an important parameter in chemical engineering and process design.

A representative, hypothetical data table for the calculated thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm) is presented below. It is important to note that these are illustrative values, as specific computational data for this compound were not found in the reviewed literature.

Thermodynamic PropertyCalculated ValueUnits
Enthalpy of Formation (gas)-XXX.XkJ/mol
Standard Entropy (gas)XXX.XJ/(mol·K)
Heat Capacity (Cp, gas)XXX.XJ/(mol·K)

Note: "XXX.X" indicates placeholder values as specific computational data for this compound is not available in the searched literature. The values would be determined through methods such as DFT calculations.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures, polymorphism, and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For this compound, one would expect a variety of intermolecular interactions to be present in its crystal structure. These could include:

Halogen bonding: Interactions involving the chlorine atoms.

Hydrogen bonding: Although a weak C-H...O or C-H...Cl hydrogen bonds might be present.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: Dispersion forces that are present between all molecules.

A two-dimensional fingerprint plot can be derived from the Hirshfeld surface, which provides a quantitative summary of the different types of intermolecular contacts. This plot shows the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface. The shape and features of the fingerprint plot are characteristic of the types of interactions present. For example, sharp spikes are indicative of strong, directional interactions like hydrogen bonds, while a more diffuse distribution suggests weaker, less specific contacts.

While a specific Hirshfeld surface analysis for this compound is not available, studies on other chlorinated aromatic compounds have successfully used this method to elucidate their crystal packing and the nature of their intermolecular interactions. mdpi.comnih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. This information provides a detailed understanding of reaction kinetics and selectivity.

For this compound, computational modeling could be used to explore a variety of potential reactions, such as:

Electrophilic aromatic substitution: Predicting the regioselectivity of further substitution on the aromatic ring. The existing substituents (two chlorine atoms, a methoxy group, and a methyl group) will direct incoming electrophiles to specific positions. Computational analysis of the transition states for substitution at different positions can explain the observed product distribution.

Nucleophilic aromatic substitution: Investigating the conditions under which one of the chlorine atoms could be displaced by a nucleophile. The activation barriers for such reactions can be calculated to assess their feasibility.

Metabolism and degradation pathways: Modeling the enzymatic reactions that could be involved in the breakdown of this compound in biological systems or the environment.

The process of computationally modeling a reaction mechanism typically involves:

Identifying reactants, products, and possible intermediates.

Locating the transition state structure for each step of the reaction. This is a first-order saddle point on the potential energy surface.

Calculating the activation energy , which is the energy difference between the transition state and the reactants.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state connects the correct reactants and products.

Theoretical studies on the chlorination of toluene (B28343), a structurally related compound, have utilized DFT to investigate the mechanism of mutual conversion between different σ-complexes, providing insights into the product distribution. researchgate.net Similar computational approaches could be applied to understand the reactivity of this compound.

Structure Property Relationship Studies of 1,3 Dichloro 4 Methoxy 2 Methylbenzene and Its Analogs

Impact of Halogen Substituents on Electronic and Steric Properties

The two chlorine atoms at positions 1 and 3 of the benzene (B151609) ring significantly influence the electronic and steric properties of 1,3-Dichloro-4-methoxy-2-methylbenzene. Halogens exhibit a dual electronic nature, characterized by an electron-withdrawing inductive effect and an electron-donating resonance effect. philadelphia.edu.jo

The high electronegativity of chlorine results in a strong inductive withdrawal of electron density from the aromatic ring through the sigma bond. msu.edu This effect generally deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to benzene itself. libretexts.orgvedantu.com However, the lone pairs of electrons on the chlorine atoms can be delocalized into the pi-system of the ring, a phenomenon known as resonance or mesomeric effect. philadelphia.edu.jo This resonance effect donates electron density back to the ring, particularly at the ortho and para positions. libretexts.org

From a steric perspective, the chlorine atoms, although not excessively large, contribute to the steric bulk around the benzene ring. This steric hindrance can influence the approach of reagents and affect the regioselectivity of reactions.

EffectDescriptionImpact on Benzene Ring
Inductive EffectWithdrawal of electron density through the sigma bond due to high electronegativity.Deactivation of the ring, making it less nucleophilic.
Resonance EffectDonation of lone pair electrons into the pi-system of the ring.Partial activation, particularly at ortho and para positions.
Overall Electronic EffectThe strong inductive effect generally dominates the weaker resonance effect.Net deactivation of the aromatic ring.
Steric EffectThe physical size of the halogen atoms.Can hinder the approach of reactants to adjacent positions.

Influence of the Methoxy (B1213986) Group on Electron Density and Reactivity

The methoxy group (-OCH₃) at position 4 plays a pivotal role in modulating the electron density and reactivity of the benzene ring. libretexts.org Similar to halogens, the methoxy group exhibits both inductive and resonance effects. The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring. brainly.com

However, the resonance effect of the methoxy group is significantly stronger and dominates its electronic influence. brainly.comstackexchange.com The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system, substantially increasing the electron density of the ring, especially at the ortho and para positions. stackexchange.comlibretexts.org This strong electron-donating resonance effect makes the methoxy group a powerful activating group in electrophilic aromatic substitution reactions. libretexts.org

EffectDescriptionImpact on Benzene Ring
Inductive EffectWithdrawal of electron density due to the electronegativity of the oxygen atom.Minor deactivation of the ring.
Resonance EffectStrong donation of lone pair electrons from the oxygen atom into the pi-system.Significant activation of the ring, increasing electron density at ortho and para positions.
Overall Electronic EffectThe strong resonance effect dominates the inductive effect.Net activation of the aromatic ring, making it more susceptible to electrophilic attack.

Role of the Methyl Group in Molecular Conformation and Substituent Effects

The methyl group (-CH₃) at position 2 primarily influences the molecular conformation and exerts a modest electronic effect. Alkyl groups, such as methyl, are known to be weak electron-donating groups through an inductive effect and hyperconjugation. youtube.com This electron-donating nature slightly activates the benzene ring.

The primary impact of the methyl group in this highly substituted benzene derivative is steric. Its presence ortho to both a chlorine atom and the methoxy group introduces significant steric hindrance. nih.gov This steric crowding can influence the preferred conformation of the methoxy group, potentially affecting the alignment of its p-orbitals with the pi-system of the benzene ring and thus modulating its resonance effect. The methyl group's bulk can also sterically shield the adjacent positions, influencing the regioselectivity of incoming reagents. libretexts.org Studies on substituted benzenes have shown that ortho-methyl substitution can induce a more perpendicular arrangement of adjacent substituents relative to the benzene ring. nih.gov

Correlation between Molecular Structure and Spectroscopic Signatures

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum would be expected to show distinct signals for the two remaining aromatic protons. The chemical shifts of these protons would be influenced by the electronic effects of the adjacent substituents. The methoxy group would exhibit a singlet at approximately 3.8-4.0 ppm, and the methyl group would appear as a singlet in the range of 2.2-2.5 ppm. rsc.org

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be diagnostic of the substitution pattern. The carbon attached to the methoxy group would be shifted downfield (to a higher ppm value) due to the oxygen's deshielding effect, while the carbons bonded to the chlorine atoms would also show characteristic shifts. The carbon of the methyl group would appear at a typical upfield chemical shift for alkyl groups. spectrabase.comrsc.org

IR (Infrared) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching bands for the aromatic ring, and C-O stretching for the methoxy group. The C-Cl stretching vibrations would be observed in the fingerprint region. nist.gov

Spectroscopic TechniqueExpected SignatureInfluencing Factors
¹H NMRDistinct signals for aromatic protons, a singlet for the methoxy group, and a singlet for the methyl group.Electronic environment created by all substituents.
¹³C NMRUnique signals for each carbon atom, with chemical shifts indicating the nature of the attached substituent.Inductive and resonance effects of substituents on carbon electron density.
IR SpectroscopyCharacteristic stretching vibrations for C-H (aromatic and alkyl), C=C (aromatic), C-O, and C-Cl bonds.The presence of specific functional groups and their vibrational frequencies.

Principles for Rational Design of Related Compounds with Tuned Chemical Properties

The understanding of structure-property relationships in this compound provides a foundation for the rational design of new molecules with specific chemical properties. acs.org By systematically varying the nature and position of the substituents, it is possible to fine-tune the electronic and steric characteristics of the benzene ring. rsc.orgnih.gov

Modulating Reactivity: To enhance the reactivity towards electrophilic substitution, the number of electron-donating groups could be increased, or the existing ones could be replaced with stronger activators. Conversely, to decrease reactivity, more electron-withdrawing groups could be introduced.

Directing Regioselectivity: The placement of activating and deactivating groups can be strategically chosen to direct incoming electrophiles to specific positions on the aromatic ring. The interplay between the directing effects of multiple substituents can be exploited to achieve high regioselectivity in chemical syntheses. libretexts.org

Tuning Physical Properties: The polarity, solubility, and other physical properties of the molecule can be modified by altering the substituents. For instance, introducing more polar functional groups can increase solubility in polar solvents.

Controlling Conformation: The use of bulky substituents can be employed to control the conformation of the molecule and the spatial arrangement of its functional groups. nih.gov This is particularly important in the design of molecules for applications where a specific three-dimensional structure is required.

By applying these principles, a wide range of substituted benzene derivatives with tailored properties can be designed for various applications in materials science, medicinal chemistry, and organic synthesis.

Environmental Fate and Degradation Pathways of Chlorinated Aromatic Compounds

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For 1,3-Dichloro-4-methoxy-2-methylbenzene, the primary abiotic degradation mechanisms are hydrolysis, photolysis, and oxidation by radicals.

Hydrolysis: This process involves the reaction of the compound with water, potentially leading to the cleavage of the methoxy (B1213986) group or the displacement of a chlorine atom. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the ether linkage in methoxy-substituted aromatics is relatively stable under neutral conditions. However, under acidic or basic conditions, the hydrolysis rate can increase. The presence of two chlorine atoms on the benzene (B151609) ring can influence the electron density of the ring and, consequently, the susceptibility of the methoxy group to hydrolysis.

Photolysis: this compound can undergo photodegradation upon absorption of ultraviolet (UV) radiation from sunlight. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, which is mediated by other light-absorbing substances in the environment that generate reactive species. Photolysis can lead to the cleavage of the carbon-chlorine bonds, resulting in dechlorination, or the transformation of the methoxy and methyl groups. The efficiency of photolysis is dependent on factors such as the intensity of solar radiation, the presence of photosensitizers in the environment (e.g., humic substances), and the environmental matrix (water, soil, or air).

Oxidation: In the atmosphere and in aquatic environments, this compound can be degraded by highly reactive chemical species, most notably hydroxyl radicals (•OH). These radicals can initiate oxidation reactions by adding to the aromatic ring or by abstracting a hydrogen atom from the methyl or methoxy group. The reaction with hydroxyl radicals is often a significant pathway for the atmospheric degradation of volatile organic compounds. In water and soil, other oxidants, such as ozone and nitrate (B79036) radicals, may also contribute to its degradation, although typically to a lesser extent than hydroxyl radicals.

Abiotic Degradation ProcessKey Reactants/ConditionsPotential Transformation ProductsInfluencing Factors
Hydrolysis Water, Acid/Base CatalysisDichloromethylphenol, MethanolpH, Temperature
Photolysis UV RadiationDechlorinated intermediates, Phenolic compoundsLight intensity, Wavelength, Presence of photosensitizers
Oxidation Hydroxyl radicals (•OH)Hydroxylated derivatives, Ring cleavage productsConcentration of radicals, Presence of other organic matter

Biotic Degradation Processes and Microbial Interactions

The biodegradation of this compound is a critical process in its environmental detoxification. A diverse range of microorganisms, including bacteria and fungi, have evolved enzymatic machinery capable of transforming chlorinated aromatic compounds. These processes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenase enzymes. Dioxygenases can introduce two hydroxyl groups into the benzene ring, leading to the formation of a diol intermediate. This diol can then undergo further enzymatic reactions, including ring cleavage, ultimately leading to the mineralization of the compound to carbon dioxide, water, and chloride ions. The presence of the methoxy and methyl groups can influence the position of the initial enzymatic attack and the subsequent metabolic pathway.

Anaerobic Degradation: In anaerobic environments, such as saturated soils, sediments, and groundwater, a key degradation process for chlorinated aromatic compounds is reductive dehalogenation. In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing a chlorine atom with a hydrogen atom. This stepwise removal of chlorine atoms makes the molecule less toxic and often more susceptible to subsequent degradation by other microorganisms. The methoxy and methyl groups on the ring can affect the rate and extent of reductive dehalogenation.

The complete degradation of this compound may involve a consortium of different microbial species, each carrying out specific steps in the degradation pathway.

Biotic Degradation ProcessEnvironmental ConditionKey Microbial EnzymesTypical Degradation Pathway
Aerobic Biodegradation Oxygen-rich (e.g., surface soil, aerated water)Oxygenases (e.g., dioxygenases, monooxygenases)Hydroxylation of the aromatic ring, followed by ring cleavage and mineralization.
Anaerobic Biodegradation Oxygen-deficient (e.g., sediments, groundwater)Reductive dehalogenasesStepwise removal of chlorine atoms (reductive dechlorination), leading to less chlorinated and more biodegradable intermediates.

Environmental Monitoring and Analytical Methodologies for Detection

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound in various environmental matrices. The primary analytical technique for the detection and quantification of this compound is gas chromatography coupled with mass spectrometry (GC-MS).

Sample Collection and Preparation: The methodology for sample collection and preparation varies depending on the environmental matrix.

Water Samples: Water samples are typically collected in glass containers to prevent adsorption of the compound onto plastic surfaces. For trace-level analysis, a pre-concentration step is often necessary. This can be achieved through liquid-liquid extraction (LLE) with an organic solvent or solid-phase extraction (SPE), where the compound is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.

Soil and Sediment Samples: Soil and sediment samples are collected and stored in glass jars. The target compound is extracted from the solid matrix using an appropriate organic solvent, often with the aid of techniques such as sonication or accelerated solvent extraction (ASE). The resulting extract is then concentrated and cleaned up to remove interfering substances before analysis.

Air Samples: Air samples can be collected by passing a known volume of air through a sorbent tube containing a material like Tenax or activated carbon. The trapped compounds are then thermally desorbed directly into the GC-MS system or solvent extracted.

Instrumental Analysis: GC-MS is the method of choice for the analysis of this compound. The gas chromatograph separates the components of the sample mixture based on their volatility and interaction with the stationary phase of the chromatographic column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing both qualitative and quantitative information. The use of a mass selective detector (MSD) allows for high selectivity and sensitivity, enabling the detection of the target compound even at low concentrations in complex environmental samples.

Analytical StepMethodologyKey Considerations
Sample Collection Grab sampling in appropriate containers (e.g., amber glass bottles for water, glass jars for soil).Avoidance of contamination, proper preservation (e.g., cooling).
Sample Preparation Liquid-liquid extraction (LLE), Solid-phase extraction (SPE) for water; Sonication, Accelerated solvent extraction (ASE) for soil/sediment; Thermal desorption for air.Extraction efficiency, removal of interfering matrix components.
Instrumental Analysis Gas Chromatography-Mass Spectrometry (GC-MS).Selection of appropriate GC column and temperature program, optimization of MS parameters for sensitivity and selectivity.
Quality Assurance/Quality Control (QA/QC) Use of blanks, spiked samples, and certified reference materials.Ensuring the accuracy, precision, and reliability of the analytical data.

Strategies for Environmental Remediation of Contaminated Sites

The remediation of sites contaminated with chlorinated aromatic compounds like this compound aims to reduce the concentration of the contaminant to acceptable levels, thereby mitigating the risk to human health and the environment. Remediation strategies can be broadly categorized into in-situ (treatment in place) and ex-situ (removal and treatment) approaches, and often involve a combination of physical, chemical, and biological methods.

In-Situ Remediation:

Bioremediation: This strategy involves stimulating the growth and activity of naturally occurring microorganisms that can degrade the contaminant. For this compound, this could involve enhancing aerobic degradation by introducing oxygen and nutrients (biostimulation) or promoting anaerobic reductive dehalogenation by adding an electron donor. In some cases, specific microbial cultures known to degrade the contaminant can be introduced to the site (bioaugmentation).

Chemical Oxidation (ISCO): This approach involves injecting chemical oxidants, such as permanganate (B83412), persulfate, or Fenton's reagent (hydrogen peroxide and an iron catalyst), into the contaminated zone. These oxidants generate highly reactive free radicals that can break down the contaminant into less toxic products.

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants in soil and water. Certain plants can take up chlorinated aromatic compounds through their roots and either metabolize them or store them in their tissues.

Ex-Situ Remediation:

Excavation and Landfilling: Contaminated soil is excavated and transported to a licensed landfill for disposal. This is a common but often expensive and unsustainable approach.

Soil Washing: Excavated soil is treated with a washing solution to extract the contaminants. The cleaned soil can then be returned to the site, and the contaminated washing solution is treated.

Thermal Desorption: Contaminated soil is heated to volatilize the contaminants, which are then collected and treated in an off-gas treatment system.

The selection of the most appropriate remediation strategy depends on various site-specific factors, including the type and concentration of the contaminant, the geological and hydrogeological conditions of the site, and the regulatory requirements.

Remediation StrategyApproachMechanism of Contaminant Removal/Degradation
In-Situ Bioremediation BiologicalStimulation of microbial activity to degrade the contaminant through aerobic or anaerobic pathways.
In-Situ Chemical Oxidation (ISCO) ChemicalInjection of chemical oxidants to break down the contaminant into less harmful substances.
Phytoremediation BiologicalUse of plants to uptake, metabolize, or stabilize the contaminant in the soil and groundwater.
Excavation and Disposal PhysicalRemoval of contaminated soil and transportation to a landfill.
Soil Washing Physical/ChemicalExtraction of the contaminant from the soil using a washing solution.
Thermal Desorption PhysicalHeating of the soil to volatilize the contaminant for subsequent treatment.

Future Research Directions and Potential Academic Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of 1,3-Dichloro-4-methoxy-2-methylbenzene is largely dictated by its functional groups: the two chlorine atoms, the electron-donating methoxy (B1213986) group, and the methyl group. Future research can focus on leveraging this functionality to forge new chemical bonds and construct complex molecular architectures.

A primary area of interest is the selective functionalization of the C-Cl bonds through modern cross-coupling reactions. While palladium-catalyzed couplings are standard, exploring catalysts based on more abundant and less expensive metals like nickel, copper, or iron could lead to more sustainable and economical synthetic routes. Furthermore, developing catalytic systems that can differentiate between the two chlorine atoms based on their slightly different electronic environments would be a significant advancement, enabling sequential and site-selective modifications.

Another promising direction is the activation of the C-H bonds on the aromatic ring or the methyl group. Directed C-H activation, guided by the methoxy group, could provide a direct route to introduce new substituents without pre-functionalization. Additionally, exploring photocatalysis could unlock novel reaction pathways, such as radical-mediated transformations, that are inaccessible through traditional thermal methods. researchgate.netrsc.org The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer enhanced reactivity, selectivity, and recyclability for transformations involving this compound. northeastern.edu

Table 1: Potential Novel Reaction Pathways for this compound
Reaction TypePotential Catalyst SystemTarget TransformationResearch Goal
Selective Cross-Coupling Nickel, Iron, or Copper-based catalystsSequential replacement of C-Cl bondsDevelop site-selective functionalization methods.
Directed C-H Activation Transition metal complexes (e.g., Rh, Ru)Functionalization of aromatic C-H bondsCreate direct and atom-economical synthetic routes.
Photoredox Catalysis Organic dyes, Iridium or Ruthenium complexesRadical-mediated functionalizationAccess novel reactivity patterns under mild conditions.
Heterogeneous Catalysis Metal-Organic Frameworks (MOFs), NanoparticlesVarious transformations with recyclable catalystsImprove sustainability and catalyst efficiency.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction, including the formation of transient intermediates and the kinetics of each step, is crucial for optimization and mechanistic elucidation. Future research can employ advanced spectroscopic techniques for the in situ monitoring of reactions involving this compound.

Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with reaction vessels using specialized probes or flow cells, allow for real-time tracking of reactant consumption and product formation without altering the reaction mixture. fu-berlin.de For instance, Attenuated Total Reflection (ATR)-FTIR spectroscopy is particularly useful for monitoring reactions in solution, providing a molecular fingerprint of the chemical composition over time. fu-berlin.de

These non-destructive methods can provide invaluable data on reaction kinetics, help identify short-lived intermediates, and offer insights into the catalytic cycle. researchgate.netfrontiersin.org This knowledge is essential for rationally designing more efficient and selective synthetic processes.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueType of InformationApplication Example
In Situ FTIR Spectroscopy Functional group changes, concentration profilesMonitoring the progress of a cross-coupling reaction by tracking the disappearance of the C-Cl vibrational modes.
In Situ Raman Spectroscopy Vibrational modes, molecular structureObserving changes in the aromatic ring substitution pattern during an electrophilic addition reaction.
In Situ NMR Spectroscopy Structural elucidation, quantification of speciesIdentifying and quantifying intermediates in a complex reaction cascade.
Mass Spectrometry Real-time analysis of reaction aliquotsDetecting reaction byproducts and confirming the mass of transient species. fu-berlin.de

Development of Predictive Models for Chemical Properties using Machine Learning

The integration of machine learning (ML) and computational chemistry offers a powerful approach to accelerate chemical discovery. By training algorithms on large datasets of molecular structures and their corresponding properties, ML models can predict the characteristics of new or untested compounds with remarkable accuracy.

For this compound and its derivatives, ML models could be developed to predict a range of properties. Quantitative Structure-Property Relationship (QSPR) models can forecast physical properties like boiling point, solubility, and spectral characteristics. nih.gov More advanced models can predict reactivity, such as the most likely site for an electrophilic aromatic substitution or the activation energy for a specific reaction. chemrxiv.orgacs.org

These predictive tools can significantly reduce the experimental effort required to design new molecules and materials. youtube.com For example, a reliable model could screen a virtual library of thousands of derivatives of this compound to identify candidates with optimal electronic properties for a specific application, guiding synthetic efforts toward the most promising targets.

Table 3: Machine Learning Applications in Chemical Research
Model TypeInput DataPredicted PropertyPotential Application
QSPR Molecular descriptors, SMILES stringsPhysical properties (e.g., boiling point, solubility)Aiding in the design of purification and processing protocols.
Reactivity Models Quantum mechanical descriptors, molecular graphsReaction barriers, regioselectivity, chemoselectivityPredicting the outcome of new reactions and optimizing conditions. chemrxiv.org
Spectral Prediction 3D coordinates, molecular structureNMR, IR, and UV-vis spectraAssisting in the structural confirmation of newly synthesized compounds. researchgate.net

Applications of this compound as a Synthetic Building Block for Advanced Materials

The specific arrangement of functional groups on this compound makes it an attractive building block for the synthesis of advanced materials. The two chlorine atoms provide reactive handles for polymerization or for anchoring the molecule to surfaces, while the methoxy and methyl groups can be used to tune the solubility, electronic properties, and packing of the final material.

One area of exploration is the synthesis of novel polymers. Poly(arylene ether)s or other conjugated polymers derived from this monomer could possess interesting optical or electronic properties suitable for applications in organic electronics. The chlorine atoms can be used as leaving groups in nucleophilic aromatic substitution polymerization reactions.

Another potential application is in the design of ligands for metal-organic frameworks (MOFs). By modifying the core structure of this compound to include coordinating groups (e.g., carboxylic acids or pyridyls), it can be used to construct porous materials with tailored pore sizes and chemical environments for applications in gas storage or catalysis. The chlorinated and methoxylated backbone would impart specific electronic characteristics to the framework.

Table 4: Potential Material Applications
Material ClassSynthetic StrategyPotential PropertiesResearch Area
Specialty Polymers Polycondensation via C-Cl bondsThermal stability, specific refractive index, dielectric constantHigh-performance plastics, organic electronics.
MOF Ligands Functionalization followed by coordinationTunable porosity, catalytic activityGas separation, heterogeneous catalysis.
Functional Dyes Derivatization to form extended π-systemsLight absorption/emission propertiesOrganic light-emitting diodes (OLEDs), sensors.
Hole-Transport Materials Synthesis of phthalocyanine-like structuresCharge mobility, appropriate energy levelsPerovskite solar cells, organic photovoltaics. mdpi.com

Research into Environmental Impact Mitigation and Sustainable Chemical Practices

The presence of chlorine atoms in this compound necessitates research into its environmental fate and the development of sustainable chemical practices related to its synthesis and use. Chlorinated aromatic compounds can be persistent in the environment, and understanding their degradation pathways is crucial. usgs.gov

Future research should focus on assessing the biodegradability of this compound under various environmental conditions. Identifying microorganisms or enzymatic systems capable of metabolizing dichlorinated anisoles would be a significant step toward developing bioremediation strategies.

Table 5: Sustainable Chemistry and Environmental Research
Research AreaObjectiveMethodology
Biodegradation Studies To determine the environmental persistence and degradation pathways.Microbial culture studies, metabolic pathway analysis.
Green Synthesis Routes To develop more environmentally friendly methods of production.Use of green solvents (e.g., anisole), energy-efficient catalysis. mdpi.com
Life Cycle Assessment (LCA) To quantify the environmental impact from cradle to grave.Analysis of energy consumption, waste generation, and toxicity. rsc.orgrsc.org
Waste Valorization To convert byproducts from synthesis into valuable chemicals.Catalytic upgrading of waste streams.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.